molecular formula C13H12FNO B15092112 2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine

2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B15092112
M. Wt: 217.24 g/mol
InChI Key: WCOROLHWZONTJE-UHFFFAOYSA-N
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Description

2-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 4’-position, and an amine group at the 3-position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. For instance, the diazotization of 2-fluoro-4-bromoaniline with isopropyl nitrite, followed by a coupling reaction with 1,4-dimethylbenzene in the presence of copper chloride as a catalyst, can yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi reaction, Stille reaction, and Suzuki reaction . These methods are favored for their efficiency and scalability, although they may require specific catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the fluorine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of certain receptors or enzymes, influencing their activity and downstream signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4’-methoxy-[1,1’-biphenyl]
  • 4-Fluoro-4’-methoxy-1,1’-biphenyl
  • 2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-1,1’-biphenyl

Uniqueness

2-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the presence of the amine group at the 3-position, which imparts distinct chemical reactivity and potential biological activity compared to other biphenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

2-fluoro-3-(4-methoxyphenyl)aniline

InChI

InChI=1S/C13H12FNO/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3

InChI Key

WCOROLHWZONTJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=CC=C2)N)F

Origin of Product

United States

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